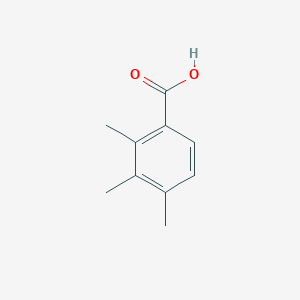

2,3,4-Trimethylbenzoic acid

Descripción general

Descripción

2,3,4-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 4 positions. This compound is known for its white to yellow solid form and is used in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-trimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the methylation of green chemical reagent dimethyl carbonate and coking gallic acid under the catalysis of ionic liquid. The process includes bromination, cyaniding, and hydrolyzation steps . Another method involves the acylation reaction of sym-trimethylbenzene and chloroacethyl chloride, followed by a chloroform reaction and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of environmentally friendly reagents and catalysts is emphasized to minimize pollution and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4-Trimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methyl groups on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate for Organic Synthesis

2,3,4-Trimethylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of dyes, pesticides, and pharmaceuticals. The compound's structure allows it to participate in acylation reactions, leading to the formation of more complex molecules.

Table 1: Applications in Organic Synthesis

| Application Type | Example Compounds | Description |

|---|---|---|

| Dyes | Reactive Dyes | Used as a precursor for synthesizing reactive dyes that are used in textiles. |

| Pesticides | Insecticides | Acts as an intermediate in the synthesis of insecticides. |

| Pharmaceuticals | Anti-inflammatory | Used to synthesize compounds with potential therapeutic effects. |

Material Science

2. Photoinitiators and Hardening Agents

The compound is also employed in the formulation of photoinitiators and hardening agents for polymers. It facilitates the curing process of epoxy resins when exposed to UV light, making it valuable in coatings and adhesives.

Case Study: Use in Epoxy Resins

A study demonstrated that incorporating this compound into epoxy formulations improved the curing efficiency under UV light. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional formulations.

Pharmaceutical Applications

3. Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential anti-inflammatory properties. Research indicates that derivatives of this compound may exhibit significant biological activity.

Table 2: Biological Activity Studies

| Study Reference | Findings | |

|---|---|---|

| Anti-inflammatory effects | Promising lead for drug development. | |

| Cytotoxicity against cancer cells | Potential for cancer treatment applications. |

Environmental Applications

4. Biodegradable Polymers

Recent studies have explored the use of this compound in the synthesis of biodegradable polymers. These materials are gaining attention due to their reduced environmental impact compared to conventional plastics.

Case Study: Biodegradable Plastics

Research has shown that incorporating this compound into polymer matrices can enhance biodegradability without compromising mechanical properties. This makes it a candidate for sustainable packaging solutions.

Mecanismo De Acción

The mechanism of action of 2,3,4-trimethylbenzoic acid involves its interaction with molecular targets and pathways. It can act as a proton donor in acid-base reactions and participate in various biochemical processes. The presence of methyl groups enhances its reactivity and influences its interaction with other molecules .

Comparación Con Compuestos Similares

- 2,4,5-Trimethylbenzoic acid

- 2,4,6-Trimethylbenzoic acid

Comparison: 2,3,4-Trimethylbenzoic acid is unique due to the specific positions of the methyl groups on the benzene ring, which influence its chemical properties and reactivity. Compared to 2,4,5-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid, it exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications .

Actividad Biológica

2,3,4-Trimethylbenzoic acid (TMBA) is an aromatic carboxylic acid characterized by a benzene ring substituted with three methyl groups at positions 2, 3, and 4, along with a carboxylic acid group (-COOH) at the first position. This unique structure contributes to its diverse biological activities and potential applications in pharmaceuticals and material sciences.

TMBA has the chemical formula and is known for its ability to undergo electrophilic aromatic substitution reactions due to the electron-donating effects of its methyl groups. Various synthetic routes have been explored for the production of TMBA, including:

- Oxidation of appropriate precursors : This method often yields TMBA in good purity and yield.

- Electrophilic substitution reactions : Utilizing methylated benzene derivatives as starting materials.

Antioxidant Properties

Research indicates that TMBA exhibits significant antioxidant activity , which is critical for mitigating oxidative stress in biological systems. A study highlighted that TMBA could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

TMBA has demonstrated potential anti-inflammatory effects in vitro. In cell culture studies, it was shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which it could be beneficial in treating inflammatory conditions. The modulation of signaling pathways involved in inflammation may be a key aspect of its biological activity.

Antimicrobial Activity

TMBA has also been evaluated for its antimicrobial properties . Studies have reported that it exhibits inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of TMBA using ABTS radical scavenging assays. Results indicated a significant reduction in ABTS radical cation concentration upon treatment with TMBA, demonstrating its potential as a natural antioxidant .

- Anti-inflammatory Mechanism :

- Antimicrobial Efficacy :

Comparative Analysis with Related Compounds

The biological activity of TMBA can be compared with structurally similar compounds to better understand its unique properties:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 2,4-Dimethylbenzoic Acid | Two methyl groups at positions 2 and 4 | Lower antioxidant activity compared to TMBA |

| 2,3-Dimethylbenzoic Acid | Two methyl groups at positions 2 and 3 | Similar anti-inflammatory effects |

| 2,6-Dimethylbenzoic Acid | Two methyl groups at positions 2 and 6 | Different reactivity patterns affecting efficacy |

Propiedades

IUPAC Name |

2,3,4-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIJZFORGDBEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148111 | |

| Record name | 2,3,4-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-47-7 | |

| Record name | 2,3,4-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.